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molecular formula C12H12N2O2S B1355260 Ethyl 5-amino-2-phenylthiazole-4-carboxylate CAS No. 31785-06-5

Ethyl 5-amino-2-phenylthiazole-4-carboxylate

Cat. No. B1355260
M. Wt: 248.3 g/mol
InChI Key: NTACPCDBVTXTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623866B2

Procedure details

A solution of benzoylamino-cyano-acetic acid ethyl ester (400 mg, 1.7 mmol) in toluene (4 ml) was flushed with argon, and Lawesson's reagent (314 mg, 0.85 mmol) was added. The reaction mixture was stirred at 100° C. for 5 days. The solvent was evaporated, and the product was obtained after purification by silica gel chromatography using a heptane/ethyl acetate gradient as yellow solid (147 mg, 34%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH:5]([NH:8][C:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:6]#[N:7])[CH3:2].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:27])=CC=1>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[N:8]=[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[S:27][C:6]=1[NH2:7])=[O:17])[CH3:2]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)OC(C(C#N)NC(C1=CC=CC=C1)=O)=O
Name
Quantity
314 mg
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the product was obtained
CUSTOM
Type
CUSTOM
Details
after purification by silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
C(C)OC(=O)C=1N=C(SC1N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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